molecular formula C12H15BrO B3314887 2-Bromo-4-(4-ethoxyphenyl)-1-butene CAS No. 951889-96-6

2-Bromo-4-(4-ethoxyphenyl)-1-butene

Cat. No. B3314887
CAS RN: 951889-96-6
M. Wt: 255.15 g/mol
InChI Key: NRWFOVDGLHUIGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, a related compound “2-bromo-4,6-bis(dibromoacetyl)resorcinol” was analyzed using single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods. For instance, “N-(2-Bromo-4-ethoxyphenyl)acetamide” has a density of 1.4±0.1 g/cm³, a boiling point of 385.5±32.0 °C at 760 mmHg, and a molar refractivity of 59.5±0.3 cm³ .

Scientific Research Applications

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles

2-Bromo-4-(4-ethoxyphenyl)-1-butene can be used in the synthesis of bisoxazole and bromo-substituted aryloxazoles . This process begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .

Structural Modification of N, O -heteroarenes

The compound can be used in the synthesis and structural modification of N, O -heteroarenes . These heteroarenes have attracted a large amount of attention from the synthetic community due to their many latent applications, which lead to additional research activity toward expanding new pharmaceuticals .

Synthesis of Pharmaceuticals

The five-membered heteroaromatic oxazole scaffolds, which can be synthesized using 2-Bromo-4-(4-ethoxyphenyl)-1-butene, exhibit significant medicinal and pharmacological applications . These motifs are capable of binding with various enzymes and receptors, such as histone deacetylase (HDAC), cyclooxygenase-2 (COX-2), and human epidermal growth factor receptor (EGFR) kinase in cancer cells through various non-covalent interactions .

Synthesis of 2-bromo-4(4-ethoxyphenyl) Oxazole

2-Bromo-4-(4-ethoxyphenyl)-1-butene can be used in the preparation of 2-bromo-4(4-ethoxyphenyl) oxazole . This compound has potential applications in various fields of scientific research.

Molecular Weight Determination

The compound can be used in molecular weight determination studies . Its molecular weight is 229.071 .

Synthesis of Ethanone

2-Bromo-4-(4-ethoxyphenyl)-1-butene can be used in the synthesis of Ethanone . Ethanone is a valuable compound in various chemical reactions and has numerous applications in scientific research .

Future Directions

The future directions for research on “2-Bromo-4-(4-ethoxyphenyl)-1-butene” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the synthesis of bisoxazole and bromo-substituted aryloxazoles has been reported, which could provide insights for the synthesis of "2-Bromo-4-(4-ethoxyphenyl)-1-butene" .

properties

IUPAC Name

1-(3-bromobut-3-enyl)-4-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWFOVDGLHUIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(4-ethoxyphenyl)-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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